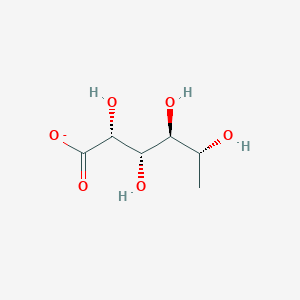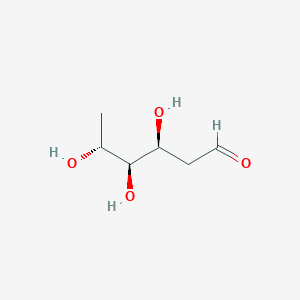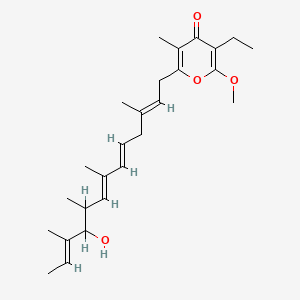
Actinopyrone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinopyrone C is a natural product found in Streptomyces pactum with data available.
Aplicaciones Científicas De Investigación
Structure and Synthesis
Actinopyrone C, along with its analog Actinopyrone A, was separated from the marine fungus Penicillium sp. The structures of these compounds were elucidated through 1D and 2D NMR and HR-ESI-MS techniques. Notably, the NMR NOESY data helped determine the relative stereochemistry of these compounds, while NMR HMBC data led to corrections in the previously reported chemical shifts of certain compounds (Xiang Li et al., 2007). Furthermore, the first total synthesis of Actinopyrone A, closely related to Actinopyrone C, was achieved through various methods such as remote stereoinduction and Kocienski olefination. This synthesis work provided a concise method for O-methylation to obtain the γ-pyrone, laying groundwork for future work with Actinopyrone compounds (S. Hosokawa et al., 2006).
Cytotoxic Properties and Potential Antitumor Activity
Research has highlighted the cytotoxic properties and potential antitumor applications of Actinopyrone derivatives. New derivatives, such as Actinopyrones E-G, were isolated and their structures were determined through extensive spectroscopic analyses. Notably, compound 6 among these derivatives displayed significant cytotoxicity against various human cell lines. The study also proposed a biosynthetic pathway for these compounds, paving the way for further bioengineering of Actinopyrones as potential antitumor agents (Hua Zhang et al., 2021).
Molecular Interaction and Biological Activity
Actinopyrone D, a molecular variant, was identified as a downregulator of the molecular chaperone GRP78. It was found to inhibit GRP78 protein expression and induce cell death under endoplasmic reticulum stress. This indicates a potential role of Actinopyrone compounds in influencing molecular pathways and cellular mechanisms (Y. Hayakawa et al., 2014).
Role in Biosynthesis of Analogues
The Actinopyrone biosynthetic gene cluster was found to lack certain genes, yet its products necessitated such enzymes. Research confirmed that the mt3913 and gt723 genes encode methyltransferase and glycosyltransferase, respectively. This discovery enabled the production of 14 non-natural Actinopyrone analogues, suggesting a significant role of Actinopyrone C in the biosynthesis and diversification of its analogues. One of these analogues, PM050463, exhibited potent anti-Helicobacter pylori activity without signs of cytotoxicity (Hua Zhang et al., 2022).
Propiedades
Número CAS |
88378-61-4 |
|---|---|
Fórmula molecular |
C26H38O4 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
5-ethyl-2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one |
InChI |
InChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+ |
Clave InChI |
KARZXNDNDLSNJC-NFDXLUQOSA-N |
SMILES isomérico |
CCC1=C(OC(=C(C1=O)C)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C)/C)O)/C)OC |
SMILES |
CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC |
SMILES canónico |
CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC |
Sinónimos |
actinopyrone C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



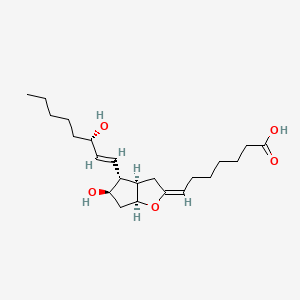
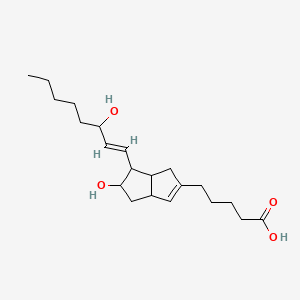
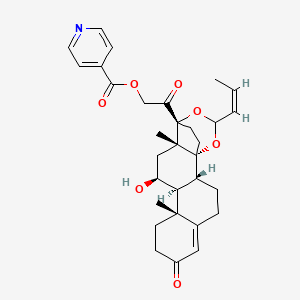
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)

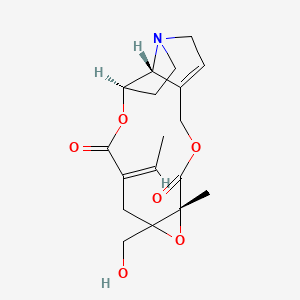
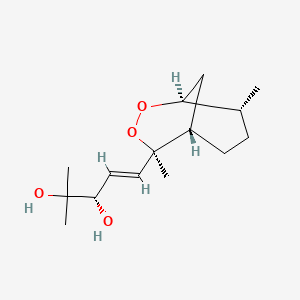



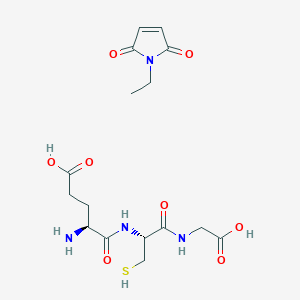
![1-[2-furanyl(oxo)methyl]-N-[4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl]-4-piperidinecarboxamide](/img/structure/B1236481.png)
